3-Aminoquinolin-7-OL
Overview
Description
3-Aminoquinolin-7-OL is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 . It is a solid substance that is typically stored in a dark place, under an inert atmosphere, at room temperature .
Physical And Chemical Properties Analysis
3-Aminoquinolin-7-OL is a solid substance . It is typically stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
MALDI MS Analysis in Oligosaccharide Research
3-Aminoquinolin-7-OL is utilized in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for the analysis of oligosaccharides. This compound enables on-target derivatization, eliminating the need for tedious sample purification steps, thus preserving sample integrity and improving analysis efficiency. It's particularly effective in enhancing postsource decay (PSD) fragmentation in both positive and negative ion modes, providing valuable insights into oligosaccharide sequence, linkage, and branching (Rohmer et al., 2010).
Fluorescence Sensing Applications
Cyano derivatives of 7-Aminoquinolin-7-OL, specifically 6CN-7AQ and 3CN-7AQ, have been synthesized and found to exhibit intense emission with high quantum yields in water, making them suitable for fluorescence sensing applications. Their derivatives, when conjugated with biomembrane-penetration peptides, offer promising potential in viral detection through fluorescence recovery, presenting a significant enhancement in fluorescence intensity upon digestion by proteinase K (Chang et al., 2021).
Bioimaging and Golgi Apparatus Targeting
7-Aminoquinolin-7-OL derivatives, due to their strong intramolecular charge-transfer fluorescence and large Stokes shifts, have been applied in live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. This highlights the compound's potential in developing low-cost Golgi-localized probes for advanced bioimaging applications (Chen et al., 2019).
Analytical Chemistry in Polymer Analysis
3-Aminoquinolin-7-OL has been reported to be an effective matrix for the analysis of polymers through MALDI-TOF-MS. It enables the acquisition of detailed molecular weight distribution, structural unit information, and end group structure of polymers, thus providing critical data for synthetic optimization and understanding of reaction mechanisms (Song Shao-yu, 2013).
Fluorescence Probing in Solvent Mixtures
3-Aminoquinolin-7-OL has been used as a fluorescent probe for studying preferential solvation in binary solvent mixtures. Despite a relatively small change in dipole moment upon photoexcitation, the compound exhibits significant fluorescence intensity and lifetime increases with increasing ethanol concentration in the solvent mixture. This characteristic makes it a valuable tool in studies that require an understanding of solvent dynamics and interactions (Das et al., 2022).
Safety And Hazards
The safety information for 3-Aminoquinolin-7-OL indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
3-aminoquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKSFMYHFUNMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728232 | |
Record name | 3-Aminoquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoquinolin-7-OL | |
CAS RN |
122855-38-3 | |
Record name | 3-Amino-7-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122855-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminoquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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